Batatasin Iii

Description

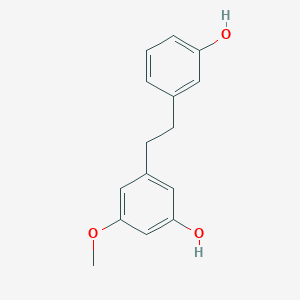

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-4,7-10,16-17H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQXIUVIYICVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CCC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904195 | |

| Record name | Batatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56684-87-8 | |

| Record name | Batatasin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56684-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93.5 - 94.5 °C | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Batatasin III: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batatasin III, a dihydrostilbenoid phytoalexin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound. It details the experimental protocols for its isolation and quantification and presents a putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is a naturally occurring phenolic compound found in a variety of plant species, primarily within the Orchidaceae and Empetraceae families. Its distribution within the plant can vary depending on the species and the age of the plant tissue.

Documented Natural Sources

This compound has been isolated and identified from the following plant species:

-

Empetrum nigrum (Crowberry) and Empetrum hermaphroditum [1][2]

-

Dendrobium draconi

-

Bulbophyllum reptans

-

Cymbidium aloifolium

-

Pholidota cantonensis [3]

-

Dioscorea batatas (Yam), where it is suggested to be involved in the control of bulb dormancy.

Quantitative Distribution

Quantitative data on the concentration of this compound in various plant tissues is crucial for optimizing extraction and for understanding its ecological role. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Concentration | Analytical Method | Reference |

| Empetrum hermaphroditum | First- and second-year shoots | Highest Concentration | Gas Chromatography (GC) | [1] |

| Empetrum hermaphroditum | Third-year shoots | Approx. 50% of younger shoots | Gas Chromatography (GC) | [1] |

| Empetrum hermaphroditum | Senescent leaves | Considerable amount | Gas Chromatography (GC) | [1] |

| Empetrum nigrum | Leaves | 19.7 ± 10.8 (SE) mg g⁻¹ | Not Specified | [2][6] |

| Empetrum nigrum | Humus | 1 ± 1.5 (SE) µg g⁻¹ | Not Specified | [2][6] |

Biosynthesis of this compound

This compound, as a dihydrostilbenoid, is synthesized via the phenylpropanoid pathway. This pathway starts with the amino acid L-phenylalanine and leads to the formation of various phenolic compounds. While the specific enzymatic steps for this compound are not fully elucidated, a general pathway can be proposed based on the biosynthesis of related stilbenoids.

Proposed Biosynthetic Pathway

The biosynthesis of the stilbene (B7821643) backbone, the precursor to this compound, involves the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, initiating the phenylpropanoid pathway.

-

Cinnamic Acid 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

-

Stilbene Synthase (STS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone.

-

Subsequent Tailoring Enzymes: The stilbene backbone then undergoes a series of modifications, including reduction to a dihydrostilbene, and specific hydroxylations and methylations by enzymes such as hydroxylases and O-methyltransferases (OMTs) to yield this compound.

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, purification, and quantification of this compound from plant sources.

Extraction, Isolation, and Purification

The following protocol is a composite method based on the successful isolation of this compound from Sunipia scariosa.[3][4][5]

3.1.1. Extraction

-

Air-dry the whole plant material of the source species (e.g., Sunipia scariosa) at room temperature.

-

Grind the dried plant material into a fine powder.

-

Extract the powdered plant material with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 3 x 7 days), with periodic agitation.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3.1.2. Isolation and Purification

-

Subject the crude methanolic extract to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of solvents, such as a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient, to separate the components based on polarity.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

-

Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the eluent.

-

For final purification to obtain pure this compound, employ high-performance liquid chromatography (HPLC).[4][5]

Quantification by Gas Chromatography (GC)

The following protocol is based on the quantification of this compound in Empetrum hermaphroditum.[1]

3.2.1. Sample Preparation and Extraction

-

Homogenize fresh or frozen plant material (e.g., leaves) in a suitable solvent (e.g., acetone (B3395972) or methanol).

-

Filter the homogenate and concentrate the extract under reduced pressure.

-

Perform a liquid-liquid extraction of the aqueous residue with an organic solvent like diethyl ether.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness.

3.2.2. Solid-Phase Extraction (SPE) Cleanup

-

Redissolve the dried extract in a small volume of a suitable solvent.

-

Apply the sample to a conditioned C18 SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove interfering compounds.

-

Elute this compound with a more polar solvent, such as methanol.

3.2.3. Derivatization and GC Analysis

-

Evaporate the eluate to dryness and derivatize the residue to form a trimethylsilyl (B98337) (TMS) ether of this compound using a suitable silylating agent.

-

Analyze the derivatized sample by gas chromatography using a nonpolar capillary column and a flame ionization detector (FID) or mass spectrometer (MS) for detection and quantification.

Experimental Workflow Diagram

References

- 1. A method to quantify the allelopathic compound batatasin-III in extracts from Empetrum hermaphroditum using gas chromatography: Applied on extracts from leaves of different ages | SLU publication database (SLUpub) [publications.slu.se]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Isolation and Characterization of this compound and 3,4'- Dihydroxy-5-methoxybibenzyl: A Pair of Positional Isomers from Sunipia scariosa | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. research.regionh.dk [research.regionh.dk]

The Biosynthesis Pathway of Batatasin III in Plants: A Technical Guide for Researchers

Abstract

Batatasin III, a bibenzyl compound with notable allelopathic, anti-inflammatory, and potential anticancer properties, is a specialized metabolite found in various plant species, particularly within the Orchidaceae family. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and agricultural applications. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. It includes a summary of available quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the metabolic route and associated workflows to facilitate further research in this field.

Introduction

Bibenzyls are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton. This compound (3,3'-dihydroxy-5-methoxybibenzyl) is a prominent member of this class, identified in various plant species, including yams (Dioscorea batatas) and several orchids of the Dendrobium genus. Its diverse biological activities have spurred interest in its biosynthesis, aiming to unlock its therapeutic and agrochemical potential. This guide synthesizes the current understanding of the this compound biosynthetic pathway, drawing from studies on bibenzyl and stilbenoid metabolism.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be broadly divided into two stages: the formation of the bibenzyl scaffold and the subsequent tailoring reactions (hydroxylation and methylation) to yield this compound.

Formation of the Bibenzyl Backbone

The initial steps of the pathway involve the conversion of the aromatic amino acid L-phenylalanine to a dihydro-hydroxycinnamoyl-CoA ester, which serves as the starter molecule for bibenzyl synthase.

-

L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

trans-Cinnamic Acid to p-Coumaric Acid: The hydroxylation of cinnamic acid at the C4 position is carried out by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

p-Coumaric Acid to p-Coumaroyl-CoA: The resulting p-coumaric acid is activated by esterification to Coenzyme A, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL) .

-

Reduction of the Double Bond: The double bond in the propanoid side chain of p-coumaroyl-CoA is reduced by a Double-Bond Reductase (DBR) to yield dihydro-p-coumaroyl-CoA.

-

Formation of the Bibenzyl Scaffold: Bibenzyl Synthase (BBS) , a type III polyketide synthase, catalyzes the condensation of one molecule of dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction involves a series of decarboxylative condensations and a final cyclization to form the bibenzyl backbone, likely producing an intermediate such as dihydroresveratrol (B186802) (3,5,4'-trihydroxybibenzyl).

Tailoring Reactions: Hydroxylation and Methylation

Following the formation of the bibenzyl core, a series of tailoring reactions, including hydroxylation and O-methylation, are required to produce this compound. The precise order of these modifications is not yet definitively established and may vary between plant species. However, based on the structure of this compound (3,3'-dihydroxy-5-methoxybibenzyl), the following enzymatic activities are proposed:

-

Hydroxylation: A Cytochrome P450-dependent monooxygenase (CYP450) is likely responsible for the hydroxylation of the bibenzyl backbone at the C-3' position. Transcriptomic studies in Dendrobium officinale have identified candidate CYP450 genes that may be involved in bibenzyl biosynthesis[1][2].

-

O-methylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-5 position of the bibenzyl ring. Several OMTs involved in the biosynthesis of other bibenzyls have been identified in Dendrobium species[3][4].

Quantitative Data

Quantitative data on the specific enzymes and intermediates in the this compound biosynthetic pathway are limited. However, data from related pathways and transcriptomic studies in Dendrobium species provide valuable insights.

Table 1: Quantitative Data Related to Bibenzyl Biosynthesis

| Parameter | Value | Organism/Enzyme | Reference |

| Bibenzyl Synthase (BBS) Kinetics | |||

| DsBBS Vmax (for resveratrol) | 0.88 ± 0.07 pmol s⁻¹ mg⁻¹ | Dendrobium sinense | [5] |

| DoBS1 Vmax (for dihydroresveratrol) | 3.57 ± 0.23 nmol·min⁻¹·mg⁻¹ | Dendrobium officinale | [6] |

| DoBS1 Km (for dihydroresveratrol) | 0.30 ± 0.08 mmol | Dendrobium officinale | [6] |

| Bibenzyl Content | |||

| Total bibenzyls (roots) | 1.31% of dry weight | Dendrobium sinense | [7] |

| Total bibenzyls (pseudobulbs) | 0.62% of dry weight | Dendrobium sinense | [7] |

| Total bibenzyls (leaves) | 0.72% of dry weight | Dendrobium sinense | [7] |

| Gene Expression | |||

| Upregulated genes in bibenzyl synthesis | CYP450s, OMTs | Dendrobium officinale | [1] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying recombinant enzymes for in vitro characterization.

Methodology:

-

Gene Cloning: The coding sequence of the target enzyme (e.g., bibenzyl synthase, O-methyltransferase) is amplified by PCR from a cDNA library of the source plant and cloned into a suitable expression vector (e.g., pET vector with a His-tag)[6].

-

Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). The cells are grown in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubating at a lower temperature (e.g., 16-25°C) for several hours to overnight.

-

Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The recombinant protein is then purified from the cell lysate using affinity chromatography, such as Nickel-NTA agarose (B213101) for His-tagged proteins[8].

-

Analysis: The purity and size of the recombinant protein are assessed by SDS-PAGE.

In Vitro Enzyme Assays

Bibenzyl Synthase (BBS) Assay:

-

Reaction Mixture: A typical reaction mixture contains the purified recombinant BBS, the starter substrate (e.g., dihydro-p-coumaroyl-CoA), the extender substrate (malonyl-CoA), and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

-

Procedure: The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period. The reaction is then stopped by adding an organic solvent (e.g., ethyl acetate) and acidifying.

-

Analysis: The product is extracted with the organic solvent, dried, and redissolved in a suitable solvent for analysis by HPLC or LC-MS to identify and quantify the bibenzyl product[5][9].

O-Methyltransferase (OMT) Assay:

-

Reaction Mixture: The assay mixture includes the purified recombinant OMT, the bibenzyl substrate (e.g., a hydroxylated bibenzyl intermediate), the methyl donor S-adenosyl-L-methionine (SAM), and a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Procedure: The reaction is started by adding the enzyme and incubated at a specific temperature (e.g., 30°C). The reaction is terminated by adding an acid (e.g., HCl).

-

Analysis: The methylated product is extracted and analyzed by HPLC or LC-MS. The activity can also be monitored by measuring the formation of the co-product S-adenosyl-L-homocysteine (SAH) using coupled enzyme assays[10].

Identification and Quantification of Intermediates

Metabolite Extraction:

-

Plant tissue is frozen in liquid nitrogen and ground to a fine powder.

-

Metabolites are extracted with a suitable solvent, typically a mixture of methanol, water, and often a small amount of acid to improve stability.

-

The extract is centrifuged to remove cell debris, and the supernatant is collected for analysis.

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for the sensitive and selective detection of pathway intermediates.

-

Method: A reverse-phase C18 column is commonly used for separation. The mobile phase typically consists of a gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid to improve ionization.

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification of known intermediates, or in full scan and product ion scan modes for the identification of unknown metabolites.

Conclusion and Future Directions

The biosynthesis of this compound is a multi-step process that begins with the phenylpropanoid pathway and involves the key enzyme bibenzyl synthase, followed by tailoring reactions catalyzed by cytochrome P450 monooxygenases and O-methyltransferases. While the general framework of the pathway is understood, further research is needed to definitively establish the sequence of hydroxylation and methylation events and to functionally characterize the specific enzymes involved. The elucidation of the complete pathway will be instrumental for the metabolic engineering of microorganisms or plants to produce this compound in a sustainable and scalable manner, paving the way for its development as a valuable pharmaceutical or agricultural agent. Future work should focus on the in vitro reconstitution of the entire pathway and in vivo studies using labeled precursors to trace the flow of metabolites.

References

- 1. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Integrated metabolomic and transcriptomic analyses of Dendrobium chrysotoxum and D. thyrsiflorum reveal the biosynthetic pathway from gigantol to erianin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. repositum.tuwien.at [repositum.tuwien.at]

- 9. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of two O-methyltransferases involved in benzylisoquinoline alkaloid biosynthesis in sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Batatasin III

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and characterization of Batatasin III, a bibenzyl compound with noteworthy anti-inflammatory and antinociceptive properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol, is a natural product belonging to the class of stilbenoids.[1][2] Its chemical formula is C₁₅H₁₆O₃, and it has a molecular weight of approximately 244.29 g/mol .[1][3] The structure consists of two substituted benzene (B151609) rings linked by an ethylene (B1197577) bridge. One ring is substituted with a hydroxyl group, while the other is substituted with both a hydroxyl and a methoxy (B1213986) group.

Key Identifiers:

Stereochemistry

An important structural feature of this compound is its lack of chirality. The molecule does not possess any stereocenters, and it is therefore achiral.[3] This simplifies its chemical synthesis and characterization, as there are no enantiomers or diastereomers to consider.

Data Presentation

The structural elucidation of this compound has been primarily accomplished through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD [4][5]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 144.1 |

| 2, 6 | 6.24 (2H, dd, J= 2.0, 2.2 Hz) | 107.6 |

| 3 | - | 158.0 |

| 4 | 6.20 (1H, dd, J= 2.0, 2.2 Hz) | 98.5 |

| 5 | - | 160.8 |

| 1' | - | 143.3 |

| 2', 4', 6' | 6.63 (3H, m) | 115.0 (C-2'), 112.4 (C-4'), 119.5 (C-6') |

| 3' | - | 156.9 |

| 5' | 7.08 (1H, dd, J= 7.5, 8.0 Hz) | 128.9 |

| α, α' | 2.79 (4H, m) | 37.5 (CH₂-α), 37.8 (CH₂-α') |

| 5-OCH₃ | 3.70 (3H, s) | 54.1 |

Table 2: Mass Spectrometry Data for this compound [4][5]

| Technique | Ionization Mode | Observed m/z |

| ESI-MS | Positive | 245 [M+H]⁺ |

Experimental Protocols

The isolation and characterization of this compound have been reported from various natural sources, including the whole plant of Sunipia scariosa.[4][5] The general experimental workflow is outlined below.

Isolation of this compound from Sunipia scariosa

-

Extraction: The dried and powdered whole plant material is extracted with methanol (B129727) (MeOH).[5]

-

Chromatography: The crude methanol extract is subjected to column chromatography on silica (B1680970) gel and Sephadex LH-20 to separate fractions.[5]

-

Purification: Further purification of the this compound-containing fraction is achieved using High-Performance Liquid Chromatography (HPLC).[5]

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker DRX-500 spectrometer. The sample is dissolved in deuterated methanol (CD₃OD).[5]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is performed on an API Qstar Pulsa LC/TOF mass spectrometer to determine the mass-to-charge ratio of the protonated molecule.[5]

Mandatory Visualization

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the key steps in the isolation and structural elucidation of this compound.

Proposed Anti-Inflammatory Mechanism of Action

This compound has been shown to exhibit anti-inflammatory effects by reducing the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] While the precise upstream signaling targets of this compound are still under investigation, a proposed mechanism involves the downstream inhibition of inflammatory pathways.

References

- 1. This compound, a Constituent of Dendrobium scabrilingue, Improves Murine Pain-like Behaviors with a Favorable CNS Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Isolation and Characterization of this compound and 3,4'- Dihydroxy-5-methoxybibenzyl: A Pair of Positional Isomers from Sunipia scariosa | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Study on the Antinociceptive Activity and Mechanism of Action of Isolated Saponins from Siolmatra brasiliensis (Cogn.) Baill - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A method to quantify the allelopathic compound batatasin-III in extracts from Empetrum hermaphroditum using gas chromatography: Applied on extracts from leaves of different ages | SLU:s publikationsdatabas (SLUpub) [publications.slu.se]

Batatasin III: A Technical Guide to its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batatasin III, a phenanthrene (B1679779) compound isolated from various plant sources, has emerged as a molecule of interest in oncology research. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in cancer cells. Primarily investigated in non-small cell lung cancer (NSCLC), its principal anti-neoplastic activity has been attributed to the potent inhibition of cancer cell migration and invasion. This is achieved through the dual suppression of the Epithelial-to-Mesenchymal Transition (EMT) and the FAK/AKT/CDC42 signaling pathway. This document synthesizes the available quantitative data, details the experimental methodologies used to elucidate these mechanisms, and provides visual representations of the key signaling pathways and experimental workflows. While the anti-proliferative effects of this compound have been noted, its precise role in modulating cell cycle progression and inducing apoptosis remains an area for future investigation. This guide aims to serve as a comprehensive resource for researchers seeking to build upon the existing knowledge of this compound's anti-cancer properties.

Core Mechanism of Action: Inhibition of Cell Migration and Invasion

The predominant anti-cancer activity of this compound, as elucidated in human non-small cell lung cancer H460 cells, is the inhibition of cell migration and invasion.[1][2][3] This is a critical aspect of cancer metastasis, and this compound has been shown to interfere with this process through two interconnected mechanisms: the suppression of the Epithelial-to-Mesenchymal Transition (EMT) and the downregulation of the FAK/AKT/CDC42 signaling pathway.[1][2][3]

Suppression of Epithelial-to-Mesenchymal Transition (EMT)

EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is characterized by enhanced motility and invasiveness. This compound has been demonstrated to reverse key markers of EMT in H460 lung cancer cells.[1][2]

-

Upregulation of E-cadherin: An epithelial marker crucial for cell-cell adhesion.

-

Downregulation of N-cadherin: A mesenchymal marker associated with increased cell motility.

-

Downregulation of Vimentin: An intermediate filament protein characteristic of mesenchymal cells.

This modulation of EMT markers suggests that this compound helps maintain the epithelial phenotype of cancer cells, thereby reducing their migratory and invasive potential.[1][2]

Inhibition of the FAK/AKT/CDC42 Signaling Pathway

The FAK/AKT/CDC42 signaling cascade is a central regulator of cell migration, invasion, and proliferation. This compound has been shown to inhibit this pathway at multiple key nodes.[1][2][3]

-

Reduced Phosphorylation of Focal Adhesion Kinase (FAK): this compound decreases the phosphorylation of FAK at Tyr397, which is a critical step in its activation.[1][2][3]

-

Inhibition of Protein Kinase B (AKT) Activity: The phosphorylation of AKT at Ser473, a marker of its activation, is significantly reduced in the presence of this compound.[1][2]

-

Downregulation of Cell Division Cycle 42 (CDC42): The expression of this small GTPase, a key regulator of filopodia formation and cell polarity, is decreased by this compound treatment.[1][2][3]

The inhibition of this pathway leads to a reduction in the formation of filopodia, which are actin-rich membrane protrusions essential for cell motility.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on cancer cells.

Table 1: Effects of this compound on Cell Viability and Proliferation in H460 Lung Cancer Cells

| Concentration (µM) | Treatment Time (hours) | Effect on Cell Viability | Effect on Cell Proliferation |

| < 100 | 24 | No cytotoxic effects[1][3] | - |

| 25-100 | 48 | - | Anti-proliferative activity observed[1][3] |

Table 2: Effects of this compound on Cell Migration and Invasion in H460 Lung Cancer Cells

| Concentration (µM) | Treatment Time (hours) | Inhibition of Cell Migration | Inhibition of Cell Invasion |

| 10-100 | 24 and 48 | Significant, dose-dependent reduction[1] | Significant reduction[2] |

| 50-100 | 24 and 48 | Significant reduction[1] | Significant reduction[2] |

Table 3: Effects of this compound on Key Signaling Proteins in H460 Lung Cancer Cells (at 24 hours)

| Protein | This compound Concentration (µM) | Effect |

| p-FAK (Tyr397) | 50 and 100 | Significantly decreased[2] |

| Total FAK | 50 and 100 | No significant effect[2] |

| p-AKT (Ser473) | 50 and 100 | Significantly decreased[2] |

| Total AKT | 50 and 100 | No significant effect[2] |

| CDC42 | 50 and 100 | Decreased[2] |

| E-cadherin | 50 and 100 | Increased[2] |

| N-cadherin | 50 and 100 | Decreased[2] |

| Vimentin | 50 and 100 | Decreased[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

-

Cell Seeding: H460 cells are seeded in 96-well plates at an appropriate density.

-

Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubated for 24 or 48 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Wound Healing (Scratch) Assay for Cell Migration

-

Cell Seeding: H460 cells are seeded in a multi-well plate and grown to confluence.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch in the confluent cell monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Fresh medium containing different concentrations of this compound is added.

-

Imaging: The wound area is imaged at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-

Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to determine cell migration.

Transwell Invasion Assay (Boyden Chamber Assay)

-

Chamber Preparation: Transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel) are used. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Cell Seeding: H460 cells, pre-treated with this compound or a vehicle control, are seeded in the upper chamber in a serum-free medium.

-

Incubation: The plate is incubated for a specific period (e.g., 24 or 48 hours) to allow for cell invasion through the Matrigel-coated membrane.

-

Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye).

-

Quantification: The number of invading cells is counted in multiple fields of view under a microscope.

Western Blot Analysis for Protein Expression

-

Cell Lysis: H460 cells are treated with this compound for the desired time, then washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-FAK, FAK, p-AKT, AKT, CDC42, E-cadherin, N-cadherin, Vimentin, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Inhibiting Cell Migration and Invasion

References

- 1. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals | Anticancer Research [ar.iiarjournals.org]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Batatasin III: A Pharmacological Deep Dive

For Immediate Release

A comprehensive technical guide exploring the multifaceted pharmacological properties of Batatasin III, a promising natural compound with significant anti-cancer, anti-inflammatory, and analgesic activities. This document is intended for researchers, scientists, and drug development professionals.

This in-depth whitepaper synthesizes current research on this compound, a stilbenoid found in various Dendrobium species. The guide focuses on its mechanisms of action, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Anti-Cancer Properties

This compound has demonstrated notable efficacy in inhibiting the proliferation and metastasis of cancer cells, particularly in non-small cell lung cancer.

Inhibition of Cancer Cell Proliferation and Viability

In vitro studies have established the cytotoxic and anti-proliferative effects of this compound across a range of human cancer cell lines.

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| A549 | Non-small cell lung adenocarcinoma | 17.92 - 24.51 | Sulforhodamine B (SRB) assay |

| SK-OV-3 | Ovarian cancer | 17.92 - 24.51 | Sulforhodamine B (SRB) assay |

| SK-MEL-2 | Skin melanoma | 17.92 - 24.51 | Sulforhodamine B (SRB) assay |

| HCT15 | Colon cancer | 17.92 - 24.51 | Sulforhodamine B (SRB) assay |

IC50 values represent the concentration required to inhibit 50% of cell growth.

In human non-small cell lung cancer H460 cells, this compound exhibited anti-proliferative activity at concentrations of 25-100 μM after 48 hours of treatment, without affecting cell viability at concentrations up to 100 μM for 24 hours.[1][2][3]

Attenuation of Cancer Cell Migration and Invasion

A key aspect of this compound's anti-cancer potential lies in its ability to impede cell migration and invasion, critical steps in tumor metastasis.

This compound has been shown to reverse the EMT process, a key driver of metastasis. Treatment of H460 lung cancer cells with this compound resulted in the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers N-cadherin and Vimentin.[1]

Table 2: Effect of this compound on EMT Marker Expression in H460 Cells

| Treatment | N-cadherin Expression (Relative to control) | E-cadherin Expression (Relative to control) | Vimentin Expression (Relative to control) |

| 50 µM this compound | Significantly Decreased | Significantly Increased | Significantly Decreased |

| 100 µM this compound | Significantly Decreased | Significantly Increased | Significantly Decreased |

Data derived from densitometric analysis of Western blots.[1]

This compound exerts its anti-migratory effects by targeting the Focal Adhesion Kinase (FAK), Protein Kinase B (AKT), and Cell Division Cycle 42 (CDC42) signaling cascade. At concentrations of 50 and 100 μM, this compound significantly reduced the phosphorylation of FAK and AKT, and decreased the expression of CDC42 in H460 cells.[1]

References

In Vitro Metabolism of Batatasin III in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of Batatasin III, a biologically active compound with demonstrated anticancer activity, within liver microsomes. The document outlines detailed experimental protocols for the incubation and analysis of this compound and its metabolites, presents a structured summary of the identified metabolites, and visualizes the metabolic pathways and experimental workflow. This guide is intended to serve as a valuable resource for researchers investigating the pharmacokinetics and metabolic fate of this compound, aiding in the broader understanding of its efficacy and safety profile.

Introduction

This compound, a bibenzyl compound extracted from Dendrobium scabrilingue, has garnered scientific interest due to its potential anticancer properties.[1] A thorough understanding of its metabolic fate is crucial for its development as a therapeutic agent. In vitro studies using liver microsomes are a fundamental approach to elucidate the metabolic pathways of xenobiotics, providing insights into their biotransformation, which is predominantly mediated by cytochrome P450 (CYP) enzymes.[2][3] This guide details the in vitro metabolism of this compound in both rat and human liver microsomes, focusing on the identification and characterization of its phase I and phase II metabolites.[1]

Experimental Protocols

The following protocols are based on established methodologies for studying in vitro drug metabolism.[1][2][4]

Materials and Reagents

-

Test Compound: this compound

-

Biological Matrix: Pooled human liver microsomes (HLMs) and rat liver microsomes (RLMs)

-

Cofactor: NADPH regenerating system (e.g., containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate (B84403) buffer (pH 7.4)

-

Quenching Solution: Acetonitrile (B52724) or methanol

-

Analytical Standards: As required for metabolite identification

Microsomal Incubation

A standard incubation procedure for assessing the in vitro metabolism of this compound is as follows:

-

Preparation of Incubation Mixture: A typical incubation mixture contains this compound (e.g., 20 µM), liver microsomes (e.g., 0.5 mg protein/mL), and potassium phosphate buffer.[1]

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes). A control incubation without the NADPH regenerating system should be run in parallel to identify non-enzymatic degradation.

-

Termination of Reaction: The reaction is terminated by adding a cold quenching solution, such as acetonitrile or methanol, to precipitate the proteins.

-

Sample Processing: The quenched mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and its metabolites, is collected for analysis.

Analytical Methodology

The analysis of this compound and its metabolites is typically performed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), such as an Orbitrap mass spectrometer.[1]

-

Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of this compound and its metabolites. The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: A high-resolution mass spectrometer is used to detect and identify the metabolites. Data is acquired in both positive and negative ion modes to ensure comprehensive detection. Metabolite identification is based on accurate mass measurements, elemental composition determination, and comparison of fragmentation patterns with the parent compound.[1]

Data Presentation: Identified Metabolites of this compound

A study investigating the in vitro metabolism of this compound in rat and human liver microsomes identified a total of 15 metabolites, comprising 4 phase I and 11 phase II metabolites.[1] The primary metabolic pathways were determined to be hydroxylation and demethylation for phase I, and glucuronidation and glutathione (B108866) (GSH) conjugation for phase II.[1]

| Metabolite Type | Metabolic Reaction | Detected in Human Liver Microsomes | Detected in Rat Liver Microsomes |

| Phase I | |||

| M1 | Hydroxylation | Yes | Yes |

| M2 | Hydroxylation | Yes | Yes |

| M3 | Demethylation | Yes | Yes |

| M4 | Demethylation | Yes | Yes |

| Phase II | |||

| M5 - M15 | Glucuronide Conjugates | Yes | Yes |

| GSH Conjugates | To a lesser extent | Primary pathway |

This table is a summary based on the findings that 4 phase I and 11 phase II metabolites were identified, with hydroxylation, demethylation, glucuronidation, and GSH conjugation being the key pathways. The distribution between human and rat microsomes for GSH conjugation is noted as different.[1]

Visualizations: Workflow and Metabolic Pathways

Experimental Workflow

Caption: Experimental workflow for the in vitro metabolism study of this compound.

Metabolic Pathways of this compound

Caption: Metabolic pathways of this compound in liver microsomes.

Conclusion

The in vitro metabolism of this compound in liver microsomes involves both phase I and phase II biotransformations. The primary phase I metabolic pathways are hydroxylation and demethylation.[1] For phase II, glucuronidation is a significant pathway, while glutathione conjugation also occurs, particularly in rat liver microsomes, proceeding through a reactive quinoid intermediate.[1] These findings provide a foundational understanding of the metabolic fate of this compound, which is essential for further preclinical and clinical development. The detailed protocols and data presented in this guide offer a practical resource for researchers in the field of drug metabolism and pharmacology.

References

- 1. Identification and characterization of the in vitro metabolites of this compound by liquid chromatography in combination with Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Batatasin III Structure-Activity Relationship: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Batatasin III, a bibenzyl natural product with demonstrated anti-inflammatory and anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant biological pathways to support further research and development of this compound analogs as potential therapeutic agents.

Core Concepts: this compound Bioactivity

This compound has emerged as a promising natural product scaffold due to its activities in two key therapeutic areas:

-

Anti-inflammatory Effects: this compound and its analogs have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation. The mechanism of action for its anti-inflammatory properties involves the downregulation of inducible nitric oxide synthase (iNOS), phosphorylated nuclear factor-kappa B (NF-κB) p65, and β-catenin.

-

Anti-cancer Properties: In the context of oncology, this compound demonstrates anti-migratory and anti-invasive effects in human lung cancer cells. This is achieved through the suppression of the epithelial-to-mesenchymal transition (EMT) and the inhibition of the FAK/AKT/CDC42 signaling pathway.[1][2][3]

Structure-Activity Relationship (SAR) Analysis

A pivotal study by Mingcai Lei and colleagues described the synthesis and anti-inflammatory evaluation of 26 analogs of this compound. While the complete dataset for all 26 compounds is not publicly available, the study highlights key structural modifications and their impact on the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Key Findings:

From the available information, analog 21 was identified as the most potent of the synthesized compounds, with a half-maximal inhibitory concentration (IC50) of 12.95 µM for nitric oxide production.[4] This indicates that specific structural modifications to the this compound scaffold can significantly enhance its anti-inflammatory activity.

The detailed SAR is not fully elucidated in the public domain, but the potency of analog 21 suggests that the nature and position of substituents on the aromatic rings and the nature of the linker between them are critical for activity.

Quantitative Data Summary

The following table summarizes the available quantitative data for the anti-inflammatory activity of the most potent this compound analog identified in the key study.

| Compound | Description | Assay | Cell Line | IC50 (µM) |

| Analog 21 | A synthetic analog of this compound. | Nitric Oxide Production Inhibition | RAW 264.7 | 12.95 |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Anti-inflammatory Activity Assay

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound analogs). Cells are pre-incubated with the compounds for a specified time (e.g., 1-2 hours).

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured as an indicator of NO production.

-

An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). .

-

The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

-

The absorbance is measured at a wavelength of 540 nm using a microplate reader.

-

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The amount of nitrite in the samples is calculated from this curve. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.

-

Cell Viability Assay (MTT Assay): A concurrent cell viability assay, such as the MTT assay, is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.

Anti-cancer Activity Assays

Cell Migration (Wound Healing) Assay

This assay assesses the effect of a compound on the migratory capacity of cancer cells.

-

Cell Seeding: Human lung cancer cells (e.g., H460) are seeded in a 6-well plate and grown to confluency.

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with culture medium containing various concentrations of this compound or its analogs.

-

Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.

-

Data Analysis: The width of the wound is measured at each time point, and the rate of wound closure is calculated to determine the extent of cell migration.

Cell Invasion (Boyden Chamber) Assay

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

-

Chamber Preparation: The upper chamber of a Transwell insert (with a porous membrane) is coated with a layer of Matrigel, a basement membrane extract.

-

Cell Seeding: Cancer cells are seeded into the upper chamber in a serum-free medium containing the test compound.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as FBS, to stimulate cell invasion.

-

Incubation: The chambers are incubated for a period (e.g., 24-48 hours) to allow the cells to invade through the Matrigel and the porous membrane.

-

Quantification: The non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Cells treated with this compound or its analogs are lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., E-cadherin, N-cadherin, Vimentin, p-FAK, p-AKT, CDC42).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows related to the study of this compound.

Caption: this compound's anti-cancer mechanism.

Caption: Workflow for anti-inflammatory screening.

Conclusion

This compound represents a valuable natural product scaffold for the development of novel anti-inflammatory and anti-cancer agents. The available structure-activity relationship data, though incomplete in the public domain, strongly indicates that synthetic modification can significantly enhance its therapeutic potential. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into the optimization of this compound analogs and the elucidation of their mechanisms of action. Future studies should focus on a more comprehensive exploration of the SAR of this compound to identify key pharmacophores and guide the design of next-generation drug candidates.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals | Anticancer Research [ar.iiarjournals.org]

- 3. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Discovery and Isolation of Batatasin III from Dendrobium scabrilingue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Batatasin III, a bioactive stilbenoid, from the orchid species Dendrobium scabrilingue. This document details the experimental protocols for extraction, purification, and characterization, presents quantitative data in a structured format, and includes visualizations of the experimental workflow.

Introduction

This compound (3,3'-dihydroxy-5-methoxybibenzyl) is a stilbenoid compound found in various Dendrobium species, including Dendrobium scabrilingue.[1][2][3][4] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, anticancer, and antinociceptive properties.[1][2][3] This guide focuses on the technical aspects of isolating this compound from its natural source, Dendrobium scabrilingue, providing a foundational methodology for further research and development.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its successful isolation and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₃ | PubChem[5] |

| Molecular Weight | 244.28 g/mol | PubChem[5] |

| IUPAC Name | 3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol | PubChem[5] |

| CAS Number | 56684-87-8 | PubChem[5] |

| Physical Description | Solid | HMDB[5] |

| Melting Point | 93.5 - 94.5 °C | HMDB[5] |

Experimental Protocols for Isolation and Purification

The following protocols are based on established methodologies for the isolation of this compound from plant sources. While specific details for Dendrobium scabrilingue are consolidated from available literature, the general procedure follows a standard phytochemical workflow.

Plant Material Collection and Preparation

-

Collection : Whole plants of Dendrobium scabrilingue are collected.

-

Drying : The plant material is air-dried in the shade to a constant weight.

-

Pulverization : The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Maceration : The powdered plant material is macerated with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration : The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography :

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

-

Sephadex LH-20 Column Chromatography :

-

Fractions enriched with this compound are further purified on a Sephadex LH-20 column.

-

The column is typically eluted with methanol to separate compounds based on their molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

For final purification, preparative HPLC is employed.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water.

-

The elution can be isocratic or a gradient, depending on the separation efficiency. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Structural Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H-NMR (Proton NMR) | Provides information about the number of different types of protons and their chemical environments. |

| ¹³C-NMR (Carbon-13 NMR) | Provides information about the number of different types of carbon atoms and their chemical environments. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key processes in the isolation and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, a Constituent of Dendrobium scabrilingue, Improves Murine Pain-like Behaviors with a Favorable CNS Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C15H16O3 | CID 10466989 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Allelopathic Potential of Batatasin-III from Empetrum nigrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empetrum nigrum (crowberry), a dwarf shrub prevalent in boreal and arctic regions, is known for its significant allelopathic activity, which contributes to its dominance in certain ecosystems. A key allelochemical implicated in this activity is Batatasin-III, a dihydrostilbene. This technical guide provides an in-depth overview of the allelopathic effects of Batatasin-III, detailing its impact on plant germination and root elongation, outlining the experimental protocols for its study, and proposing a potential signaling pathway for its mode of action. The information is compiled from peer-reviewed scientific literature to support further research and potential applications in drug development and agriculture.

Introduction to Batatasin-III and its Allelopathic Role

Batatasin-III (3,3'-dihydroxy-5-methoxybibenzyl) is a phenolic compound produced by Empetrum nigrum.[1][2] It is considered a significant contributor to the plant's ability to suppress the growth of neighboring plant species, a phenomenon known as allelopathy.[1][2] Studies have confirmed that purified Batatasin-III exhibits inhibitory effects on the germination and root elongation of a wide range of vascular plants.[1][2] The concentration of Batatasin-III has been measured in both the leaves and the surrounding humus of E. nigrum, with mean values of 19.7 ± 10.8 (SE) mg g⁻¹ in leaves and 1 ± 1.5 (SE) μg g⁻¹ in humus.[1][2] However, the direct correlation between the concentration of Batatasin-III in leaves and humus and its inhibitory effect in the field is complex and can be influenced by various environmental factors.[1][2]

Quantitative Data on Allelopathic Effects

The inhibitory effects of Batatasin-III have been quantified in laboratory bioassays on various plant species. The following tables summarize the key findings from these studies.

Table 1: Effect of Batatasin-III on Seed Germination of Various Plant Species

| Plant Species | Concentration of Batatasin-III (mM) | Germination Inhibition (%) |

| Pinus sylvestris | 1.0 | Minimal effect |

| Calluna vulgaris | > 1.0 | 100 |

| Vaccinium myrtillus | > 1.0 | High reduction |

Source: Data compiled from González et al., 2015.

Table 2: Effect of Batatasin-III on Root Elongation of Various Plant Species

| Plant Species | Concentration of Batatasin-III (mM) | Effect on Root Elongation |

| Agrostis tenuis | Not specified | Strong inhibition |

| Arabidopsis thaliana | Not specified | Strong inhibition |

| Calluna vulgaris | > 0.5 | Root death |

| Betula nana | > 0.5 | Root death |

Source: Data compiled from González et al., 2015.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible study of allelopathic effects. Below are methodologies for Batatasin-III bioassays and its quantification.

Bioassay for Allelopathic Effects

This protocol is based on the methods described by González et al. (2015) to assess the impact of Batatasin-III on seed germination and root elongation.

Materials:

-

Purified Batatasin-III

-

Seeds of target plant species

-

Petri dishes (9 cm diameter)

-

Whatman No. 1 filter paper

-

Methanol (B129727) (for stock solution)

-

Distilled water

-

Incubator or growth chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Batatasin-III by dissolving a known weight of the compound in a small volume of methanol. Further dilute with distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM). A control solution should be prepared with the same concentration of methanol as the treatment solutions.

-

Petri Dish Preparation: Place two layers of Whatman No. 1 filter paper in each petri dish.

-

Treatment Application: Add a defined volume (e.g., 5 ml) of the respective Batatasin-III solution or control solution to each petri dish, ensuring the filter paper is saturated.

-

Seed Placement:

-

Germination Assay: Place a predetermined number of seeds (e.g., 50-100) on the filter paper in each dish.

-

Root Elongation Assay: Pre-germinate seeds in distilled water. Once the radicle reaches a specific length (e.g., 2-3 mm), transfer a set number of seedlings (e.g., 10) to each petri dish.

-

-

Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

-

Data Collection:

-

Germination Assay: After a set period (e.g., 7 days), count the number of germinated seeds.

-

Root Elongation Assay: After a set period (e.g., 3-5 days), measure the length of the primary root of each seedling.

-

-

Analysis: Calculate the germination percentage and the average root length for each treatment. Compare the results of the Batatasin-III treatments to the control to determine the inhibitory effect.

Quantification of Batatasin-III in Plant and Soil Samples

This protocol is adapted from the gas chromatography method described by Wallstedt et al. (1997).

Materials:

-

Empetrum nigrum leaf and humus samples

-

Methanol

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

Silylating agent (e.g., BSTFA)

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Internal standard (e.g., a compound with similar chemical properties to Batatasin-III)

Procedure:

-

Extraction:

-

Homogenize a known weight of the plant or humus sample.

-

Extract the sample with a methanol/water mixture.

-

Partition the extract with dichloromethane to isolate the phenolic compounds.

-

-

Purification:

-

Pass the dichloromethane extract through an SPE column to remove interfering substances.

-

Elute the fraction containing Batatasin-III with an appropriate solvent.

-

-

Derivatization:

-

Evaporate the purified extract to dryness.

-

Add the silylating agent to the dried extract to create a volatile derivative of Batatasin-III.

-

-

GC Analysis:

-

Inject the derivatized sample into the GC.

-

Use an appropriate temperature program to separate the components of the sample.

-

Identify and quantify the Batatasin-III peak based on its retention time and the response of the detector, using the internal standard for calibration.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

References

Methodological & Application

Batatasin III synthesis and purification protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of Batatasin III (3,3'-dihydroxy-5-methoxybibenzyl). Additionally, it outlines the compound's known biological activities and associated signaling pathways.

Introduction

This compound is a bibenzyl natural product found in various Orchidaceae species. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antinociceptive effects.[1][2] Recent studies have highlighted its ability to modulate key inflammatory pathways, making it a promising candidate for further investigation in drug development.[3][4] This document provides a comprehensive guide for the chemical synthesis and purification of this compound to support further research and development efforts.

Chemical Synthesis of this compound

Proposed Synthetic Pathway:

A Wittig reaction between 3-hydroxy-5-methoxybenzyltriphenylphosphonium bromide and 3-hydroxybenzaldehyde (B18108) will form the stilbene (B7821643) intermediate, 3,3'-dihydroxy-5-methoxystilbene (B12435568). Subsequent hydrogenation of the double bond will yield this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,3'-dihydroxy-5-methoxystilbene (Wittig Reaction)

-

Preparation of the Phosphonium (B103445) Ylide:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-5-methoxybenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 eq), dropwise while stirring vigorously.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, during which the characteristic orange-red color of the ylide should appear.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous THF.

-

Slowly add the solution of 3-hydroxybenzaldehyde to the freshly prepared phosphonium ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude stilbene intermediate by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

-

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

-

Hydrogenation Reaction:

-

Dissolve the purified 3,3'-dihydroxy-5-methoxystilbene from Step 1 in a suitable solvent such as ethanol (B145695) or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, approximately 5-10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate in vacuo to yield the crude this compound.

-

Further purification can be achieved by recrystallization or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Purification of this compound

The purification of this compound, whether from a synthetic route or natural product extraction, is crucial for its subsequent use in biological assays. The following protocols are based on methods reported for the isolation of this compound from Sunipia scariosa.[5][6][7]

Experimental Protocol: Purification

Method 1: Column Chromatography

-

Silica Gel Chromatography:

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., petroleum ether or hexane).

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., chloroform (B151607)/methanol mixture) and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, from petroleum ether to acetone (B3395972) or chloroform to methanol.[5]

-

Collect fractions and analyze them by TLC to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compound.

-

-

Sephadex LH-20 Chromatography:

-

For further purification, a Sephadex LH-20 column can be used.

-

Pack the Sephadex LH-20 resin in a suitable solvent system, such as a chloroform/methanol mixture (e.g., 3:2 v/v).[5]

-

Apply the partially purified this compound from the silica gel column to the Sephadex LH-20 column.

-

Elute with the same solvent system and collect fractions.

-

Analyze the fractions by TLC and combine the pure fractions containing this compound.

-

Method 2: High-Performance Liquid Chromatography (HPLC)

-

For final purification to high purity, semi-preparative or preparative HPLC can be employed.

-

A reversed-phase C18 column is typically used.

-

A suitable mobile phase, such as a methanol-water gradient, can be used for elution.[5]

-

The elution can be monitored using a UV detector, and the fraction corresponding to the this compound peak is collected.

-

The solvent is then removed from the collected fraction to yield highly pure this compound.

Data Presentation

The following tables summarize key quantitative data related to the characterization and biological activity of this compound.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₃ | |

| Molecular Weight | 244.28 g/mol | |

| Appearance | Crystalline solid | [6] |

| ¹H NMR (CD₃OD) | δ: 2.79 (4H, m, CH₂), 3.71 (3H, s, OCH₃), 6.20-6.70 (m, Ar-H) | [6] |

| ESI-MS m/z | 245.1108 [M+H]⁺ | [6] |